molecular formula C19H24N2O4 B2473633 2-cyclopentyl-N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)acetamide CAS No. 953232-54-7

2-cyclopentyl-N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)acetamide

Cat. No.: B2473633
CAS No.: 953232-54-7
M. Wt: 344.411
InChI Key: IWZZQIOHZPKDTI-UHFFFAOYSA-N
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Description

2-cyclopentyl-N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)acetamide is a compound that belongs to the family of isoxazole derivatives. Isoxazoles are five-membered heterocycles containing one oxygen and one nitrogen atom at adjacent positions. These compounds are known for their wide spectrum of biological activities and therapeutic potential .

Preparation Methods

The synthesis of 2-cyclopentyl-N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)acetamide can be achieved through various synthetic routes. One common method involves the [2+3] cycloaddition reaction of nitrile oxides with captodative olefins or methyl crotonate derivatives, leading to the formation of 5-substituted amino-isoxazole or 4-substituted methoxycarbonyl-isoxazole derivatives . Industrial production methods may involve optimizing these reactions for higher yields and purity, using scalable reaction conditions and efficient purification techniques.

Chemical Reactions Analysis

2-cyclopentyl-N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)acetamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the isoxazole ring, especially at positions adjacent to the nitrogen atom.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-cyclopentyl-N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)acetamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-cyclopentyl-N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)acetamide involves its interaction with specific molecular targets and pathways. Isoxazole derivatives are known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

2-cyclopentyl-N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)acetamide can be compared with other similar isoxazole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, which may differ from other isoxazole derivatives.

Properties

IUPAC Name

2-cyclopentyl-N-[[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O4/c1-23-16-8-7-14(10-18(16)24-2)17-11-15(21-25-17)12-20-19(22)9-13-5-3-4-6-13/h7-8,10-11,13H,3-6,9,12H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWZZQIOHZPKDTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC(=NO2)CNC(=O)CC3CCCC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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